molecular formula C16H12O4 B1348606 3-Hydroxy-3'-methoxyflavone CAS No. 76666-32-5

3-Hydroxy-3'-methoxyflavone

Cat. No. B1348606
CAS RN: 76666-32-5
M. Wt: 268.26 g/mol
InChI Key: GYLGASXCHFNKHD-UHFFFAOYSA-N
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Description

3-Hydroxy-3’-methoxyflavone, also known as 3’'-Methoxyflavonol, is a selective agonist of neuromedin U 2 receptor (NMU2R) . It is a synthetic compound and is not found naturally in plants . It serves as a model molecule as it possesses an excited-state intramolecular proton transfer (ESIPT) effect .


Synthesis Analysis

The synthesis of 3-Hydroxy-3’-methoxyflavone can be achieved from 2’-Hydroxyacetophenone and 3-Methoxybenzaldehyde .


Molecular Structure Analysis

3-Hydroxyflavone is the backbone of all flavonols, a type of flavonoid . It has a hydroxy substituent group at position C3′ as well as C5′ of ring B and a methoxy substituent group at the C7 position of ring A .


Chemical Reactions Analysis

The biotransformation of 3-hydroxyflavone in the culture of I. fumosorosea KCH J2 resulted in three products: flavone 3- O - β - d - (4′′- O -methyl)-glucopyranoside (1a), flavone 3- O - β - d -glucopyranoside (1b), and 3- O - [ β - d -glucopyranosyl- (1→6)- β - d -glucopyranosyl]-4′-hydroxyflavone (1c) .

Scientific Research Applications

Subheading Antifungal Activity of Methoxyflavones

3-Hydroxy-3'-methoxyflavone and its derivatives demonstrate significant antifungal properties. For example, certain methoxyflavanones, derived from the methoxyflavones, exhibited potent antifungal activities against various fungal strains including Trichoderma koningii, Fusarium solani, and Cladosporium herbarum. These findings suggest the potential of 3-Hydroxy-3'-methoxyflavone derivatives in treating fungal infections or in agricultural applications as antifungal agents (Bernini et al., 2008).

Cancer Chemopreventive Properties

Subheading Cancer Chemoprevention and Cellular Metabolism

3-Hydroxy-3'-methoxyflavone and its derivatives show promise as cancer chemopreventive agents. They have biological effects in numerous mammalian cell systems, which have sparked interest in their potential role in human health and disease. Methoxyflavones, including 3-Hydroxy-3'-methoxyflavone, are known to be cancer chemopreventive. Their methylation results in enhanced metabolic stability and membrane permeability, improving oral bioavailability. This trait suggests a potential application in preventing or treating cancer through dietary supplementation or pharmaceutical formulations (Lee et al., 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

3-Hydroxyflavone derivatives have received much attention recently due to their potential as scaffolds for the development of fluorescent imaging in cells . The role of the hydrophobic microenvironment is of significant importance in promoting the process and effects of ESIPT, which can be regulated by solvents, the existence of metal ions, and proteins rich with α-helix structures or advanced DNA structures .

properties

IUPAC Name

3-hydroxy-2-(3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-6-4-5-10(9-11)16-15(18)14(17)12-7-2-3-8-13(12)20-16/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLGASXCHFNKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350267
Record name 3-HYDROXY-3'-METHOXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3'-methoxyflavone

CAS RN

76666-32-5
Record name 3-HYDROXY-3'-METHOXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
JM Young, YH Park, YU Lee, HJ Kim… - … of microbiology and …, 2007 - koreascience.kr
… this requirement are as follows: 3,2-dihydroxyflavone (8), 3,2-dimethoxyflavone (9), 3,4-dimethoxyflavone (10), 3-hydroxy-2-methoxyflavone (11), and 3-hydroxy3'-methoxyflavone (12). …
Number of citations: 15 koreascience.kr
Z Abdullahi, Y Magaji, PA Vantsawa… - International Journal of …, 2022 - ijpbms.com
… Four hydrogen bonds interaction were found between 3-hydroxy-3'methoxyflavone and α-amylase catalytic residues: PRO332, ARG421, ARG398 and GLY334. Two hydrogen bonds …
Number of citations: 1 ijpbms.com
Y Yong, Y Jung, E Cho, H Kim, J Sil Yoo… - Letters in Drug …, 2015 - ingentaconnect.com
During the last century, flavonoids have been identified as multifunctional compounds with properties and biological activities that depend on their diverse functional groups, which may …
Number of citations: 2 www.ingentaconnect.com
Y Kang, G Jang, S Ahn, Y Lee, SY Shim, Y Yoon - 2018 - jmb.or.kr
The serine-threonine kinase AKT plays a pivotal role in tumor progression and is frequently overactivated in cancer cells; this protein is therefore a critical therapeutic target for cancer …
Number of citations: 6 www.jmb.or.kr
SL Ong, APK Ling, R Poospooragi… - International Journal of …, 2011 - researchgate.net
Manipulation of the nutrient medium is the most fundamental approach in improving the yield of secondary metabolites in plant cell cultures. The main aim of this study was to examine …
Number of citations: 59 www.researchgate.net
B Wu, J Morrow, R Singh, S Zhang, M Hu - Journal of Pharmacology and …, 2010 - Citeseer
Glucuronidation is often recognized as one of the rate-determining factors that limit the bioavailability of flavonols. Hence, design and synthesis of more bioavailable flavonol (s) would …
Number of citations: 3 citeseerx.ist.psu.edu
B Wu - 2011 - Citeseer
[Purpose] UDP-glucuronosyltransferases (UGTs) catalyze the glucuronidation reaction which has been increasingly recognized as an important metabolic and detoxification pathway. …
Number of citations: 4 citeseerx.ist.psu.edu
TH Sum, TJ Sum, WRJD Galloway, S Collins… - Molecules, 2016 - mdpi.com
Flavonoids are a large family of compounds associated with a broad range of biologically useful properties. In recent years, synthetic compounds that contain two flavonoid units linked …
Number of citations: 19 www.mdpi.com
A Newton, K Majumder - Antioxidants, 2023 - mdpi.com
Plant-based proteins, in particular pulse proteins, have grown in popularity worldwide. Germination, or sprouting, is an effective method to release peptides and other dietary compounds…
Number of citations: 7 www.mdpi.com
R Casquete, MJ Benito, A Martín, A Martínez… - LWT, 2022 - Elsevier
This study evaluated the impact of three different extraction methods, agitation, ultrasound, and supercritical fluid extraction (SFE), on the functional properties and bioactive compound …
Number of citations: 1 www.sciencedirect.com

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